(2-Benzyloxyphenyl)oxoacetic acid ethyl ester
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Overview
Description
(2-Benzyloxyphenyl)oxoacetic acid ethyl ester is an organic compound with the molecular formula C17H16O4 and a molecular weight of 284.311 . This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an oxoacetic acid ethyl ester moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzyloxyphenyl)oxoacetic acid ethyl ester typically involves the esterification of (2-Benzyloxyphenyl)oxoacetic acid. One common method includes the reaction of (2-Benzyloxyphenyl)oxoacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Benzyloxyphenyl)oxoacetic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form (2-Benzyloxyphenyl)oxoacetic acid and ethanol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: (2-Benzyloxyphenyl)oxoacetic acid and ethanol.
Reduction: (2-Benzyloxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Benzyloxyphenyl)oxoacetic acid ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Benzyloxyphenyl)oxoacetic acid ethyl ester involves its interaction with specific molecular targets. For example, in biological systems, the ester can be hydrolyzed by esterases to release the active (2-Benzyloxyphenyl)oxoacetic acid, which can then participate in various biochemical pathways . The benzyloxy group can also undergo metabolic transformations, leading to the formation of different metabolites .
Comparison with Similar Compounds
Similar Compounds
(2-Benzyloxyphenyl)acetic acid: Similar structure but lacks the oxoacetic acid ethyl ester moiety.
(3-Ethoxyphenyl)oxoacetic acid ethyl ester: Similar ester functionality but with an ethoxy group instead of a benzyloxy group.
2-(Benzyloxy)phenylboronic acid pinacol ester: Contains a boronic acid ester instead of an oxoacetic acid ethyl ester.
Uniqueness
(2-Benzyloxyphenyl)oxoacetic acid ethyl ester is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C17H16O4 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
ethyl 2-oxo-2-(2-phenylmethoxyphenyl)acetate |
InChI |
InChI=1S/C17H16O4/c1-2-20-17(19)16(18)14-10-6-7-11-15(14)21-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
InChI Key |
ZLRZUJNEEXPLRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=C1OCC2=CC=CC=C2 |
Origin of Product |
United States |
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